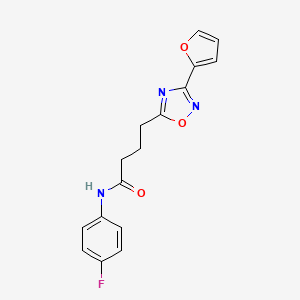
N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Mecanismo De Acción
The exact mechanism of action of N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood. However, it is believed that this compound acts by forming a charge transfer complex with the electron acceptor material, which leads to enhanced charge transport properties.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been found that this compound is relatively non-toxic and does not exhibit any significant cytotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is its excellent charge transport properties, which make it a potential candidate for use in organic electronics and photovoltaics. However, one of the main limitations of this compound is its relatively high cost, which may limit its use in large-scale applications.
Direcciones Futuras
There are several future directions that can be explored with regards to N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One potential direction is the development of new synthesis methods that are more cost-effective and scalable. Additionally, further studies can be conducted to better understand the mechanism of action of this compound and to explore its potential applications in other fields, such as catalysis and sensing. Finally, efforts can be made to optimize the properties of this compound for use in specific applications, such as organic field-effect transistors and solar cells.
Métodos De Síntesis
N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is synthesized using a multistep process. The first step involves the synthesis of 2-nitroaniline, which is then reacted with furan-2-carbaldehyde to form N-(furan-2-ylmethyl)-2-nitroaniline. In the next step, 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid is converted to its acid chloride, which is then reacted with N-(furan-2-ylmethyl)-2-nitroaniline to form this compound.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics. It has been found that this compound exhibits excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors. Additionally, this compound has also been studied for its potential applications in the field of photovoltaics. It has been found that this compound exhibits excellent light absorption properties, making it a potential candidate for use in solar cells.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-10(2)15-18-16(24-19-15)11-5-6-13(14(8-11)20(21)22)17-9-12-4-3-7-23-12/h3-8,10,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDAAEFUECSLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

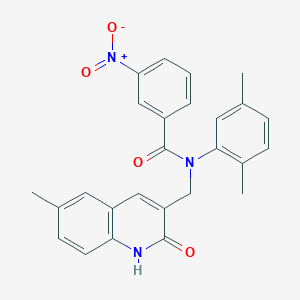


![2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide](/img/structure/B7697800.png)
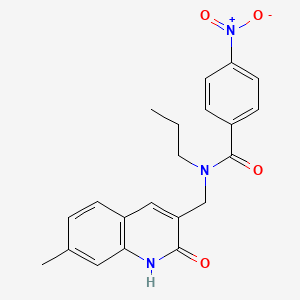
![2-[4-(diethylsulfamoyl)phenoxy]acetamide](/img/structure/B7697822.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697823.png)
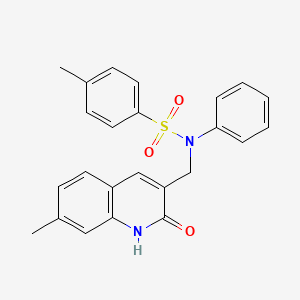
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7697845.png)

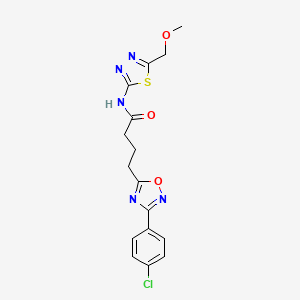

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7697871.png)
